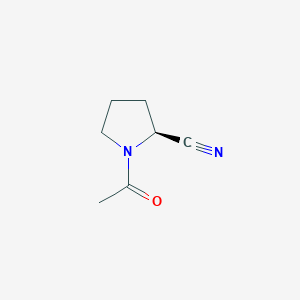
tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a tetrahydrofuran ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, while the fluorine atom enhances the compound’s reactivity. The tetrahydrofuran ring contributes to the compound’s stability and solubility. These structural features enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the fluorine atom and tetrahydrofuran ring.
tert-Butyl (4-fluorophenyl)carbamate: Contains a phenyl ring instead of a tetrahydrofuran ring.
tert-Butyl (4-bromo-3-fluorophenyl)carbamate: Contains both bromine and fluorine atoms on a phenyl ring.
Uniqueness: tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. The combination of the tert-butyl group, fluorine atom, and tetrahydrofuran ring makes this compound highly versatile and valuable in various scientific applications.
Propiedades
Fórmula molecular |
C9H16FNO3 |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S,4S)-4-fluorooxolan-3-yl]carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |
Clave InChI |
AAMHQTXYKDSEDA-RQJHMYQMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1F |
SMILES canónico |
CC(C)(C)OC(=O)NC1COCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)

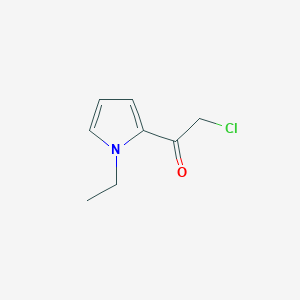
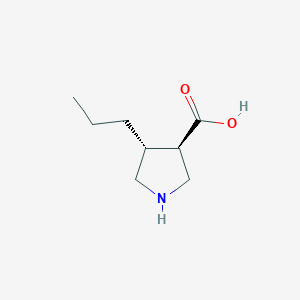

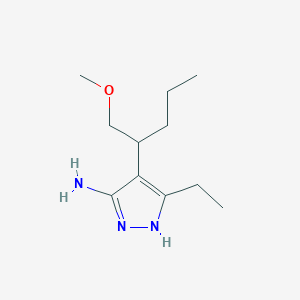

![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
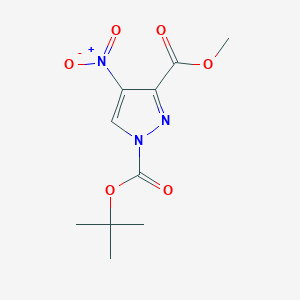

![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
